molecular formula C14H17ClN2O4S B2440842 2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide CAS No. 1645514-90-4

2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide

Cat. No.: B2440842
CAS No.: 1645514-90-4
M. Wt: 344.81
InChI Key: VYTHOIZMQDKBGQ-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with a sulfonamide group, a chloro group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step often involves the reaction of the pyridine derivative with sulfonyl chlorides under basic conditions.

    Substitution Reactions: The chloro and furan groups are introduced through nucleophilic substitution reactions, often using reagents like sodium methoxide and ethyl furan.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide or thiourea are employed under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan ring may also interact with biological membranes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[1-(5-methylfuran-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide
  • 2-Chloro-N-[1-(5-ethylthiophene-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide
  • 2-Chloro-N-[1-(5-ethylpyrrole-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide

Uniqueness

2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with different heterocyclic rings, such as thiophene or pyrrole .

Properties

IUPAC Name

2-chloro-N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4S/c1-3-10-6-7-12(21-10)11(9-20-2)17-22(18,19)13-5-4-8-16-14(13)15/h4-8,11,17H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTHOIZMQDKBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(COC)NS(=O)(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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